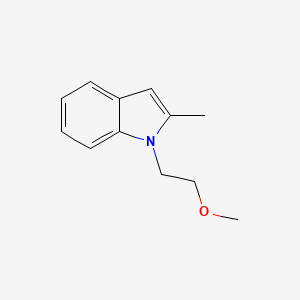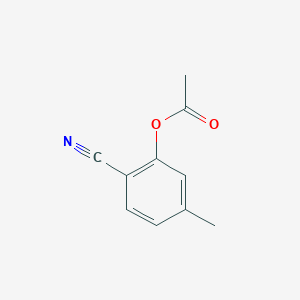
(2-Cyano-5-methyl-phenyl) acetate
概要
説明
(2-Cyano-5-methyl-phenyl) acetate is an organic compound characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to a phenyl ring, with an acetate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-5-methyl-phenyl) acetate typically involves the esterification of 2-Cyano-5-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2-Cyano-5-methyl-phenyl) acetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: 2-Cyano-5-methylbenzoic acid.
Reduction: 2-Amino-5-methylphenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
科学的研究の応用
(2-Cyano-5-methyl-phenyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Cyano-5-methyl-phenyl) acetate depends on its specific application. In chemical reactions, the cyano group acts as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the acetate ester. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2-Cyano-4-methylphenyl acetate: Similar structure with the methyl group in a different position.
2-Cyano-5-methylbenzoic acid: Oxidized form of (2-Cyano-5-methyl-phenyl) acetate.
2-Amino-5-methylphenyl acetate: Reduced form of this compound.
Uniqueness
This compound is unique due to the specific positioning of the cyano and methyl groups on the phenyl ring, which can influence its reactivity and potential applications. The presence of the acetate ester also adds to its versatility in various chemical transformations.
特性
CAS番号 |
421551-85-1 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC名 |
(2-cyano-5-methylphenyl) acetate |
InChI |
InChI=1S/C10H9NO2/c1-7-3-4-9(6-11)10(5-7)13-8(2)12/h3-5H,1-2H3 |
InChIキー |
BOVUSSVLUZPEIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C#N)OC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
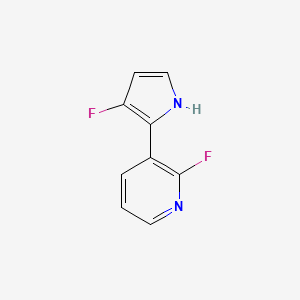
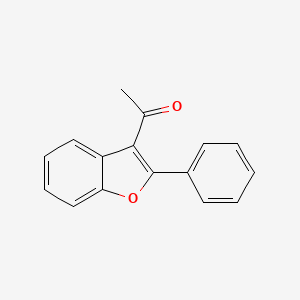
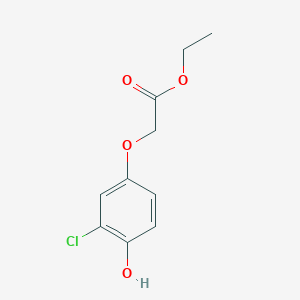
![5-Iodo-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8682891.png)
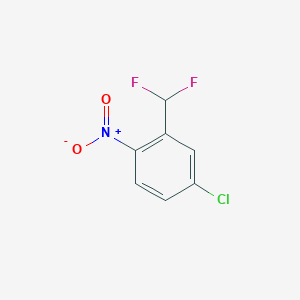
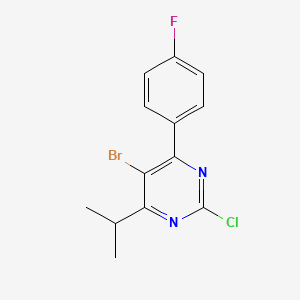

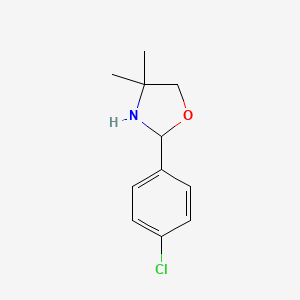
![[(3,4-Dichlorophenyl)sulfanyl]acetonitrile](/img/structure/B8682914.png)
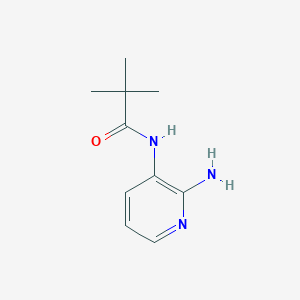
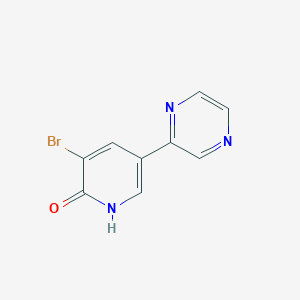
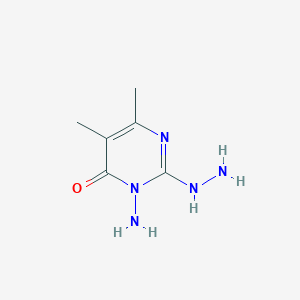
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohexanone](/img/structure/B8682957.png)
